molecular formula C10H9NO3 B1257811 5-Phenyl-1,3-oxazinane-2,4-dione

5-Phenyl-1,3-oxazinane-2,4-dione

Cat. No.: B1257811
M. Wt: 191.18 g/mol
InChI Key: YPIQXPKZXKWWSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-1,3-oxazinane-2,4-dione is a member of benzenes.
5-Phenyl-1, 3-oxazinane-2, 4-dione, also known as 5-phenyl-oxzd, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. 5-Phenyl-1, 3-oxazinane-2, 4-dione is considered to be a practically insoluble (in water) and relatively neutral molecule. 5-Phenyl-1, 3-oxazinane-2, 4-dione has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. 5-Phenyl-1, 3-oxazinane-2, 4-dione can be biosynthesized from 4-hydroxy-5-phenyltetrahydro-1, 3-oxazin-2-one through its interaction with the enzyme alcohol dehydrogenase 1A. In humans, 5-phenyl-1, 3-oxazinane-2, 4-dione is involved in the felbamate metabolism pathway.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

5-phenyl-1,3-oxazinane-2,4-dione

InChI

InChI=1S/C10H9NO3/c12-9-8(6-14-10(13)11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12,13)

InChI Key

YPIQXPKZXKWWSZ-UHFFFAOYSA-N

SMILES

C1C(C(=O)NC(=O)O1)C2=CC=CC=C2

Canonical SMILES

C1C(C(=O)NC(=O)O1)C2=CC=CC=C2

Synonyms

5-phenyl-1,3-oxazinane-2,4-dione
5-phenyl-OXZD

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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